

Comparative Analysis of Deschloroketamine and 2-FDCK: A Review of Abuse Potential

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Compound of Interest

Compound Name: **Deschloroketamine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse potential of two ketamine analogs, **Deschloroketamine** (DCK) and **2-Fluorodeschloroketamine** (2-FDCK). Both substances have emerged as novel psychoactive substances (NPS) and are recreationally used as substitutes for ketamine. This document synthesizes available preclinical data to inform on their relative abuse liability, focusing on their pharmacodynamics, pharmacokinetics, and behavioral effects.

Executive Summary

Deschloroketamine (DCK) and **2-Fluorodeschloroketamine** (2-FDCK) are arylcyclohexylamines that function as N-methyl-D-aspartate (NMDA) receptor antagonists, similar to ketamine. Preclinical evidence from animal models, including conditioned place preference (CPP) and self-administration studies, indicates that both compounds possess significant abuse potential, comparable to that of ketamine. While direct comparative studies between DCK and 2-FDCK are limited, the existing data suggest that both substances produce rewarding and reinforcing effects that are indicative of a high liability for abuse.

Data Presentation

The following tables summarize the available quantitative data from preclinical studies on DCK and 2-FDCK, providing a basis for a comparative assessment of their abuse potential.

Table 1: Comparative Pharmacological and Behavioral Data

Parameter	Deschloroketamine (DCK)	2-Fluorodeschloroketamine (2-FDCK)	Ketamine (for reference)	Citations
Primary Mechanism	NMDA Receptor Antagonist	NMDA Receptor Antagonist	NMDA Receptor Antagonist	[1][2][3]
Conditioned Place Preference (CPP)	Induced CPP at 10 mg/kg in mice	Induced CPP at a minimum dose of 3 mg/kg in mice	Induced CPP at a minimum dose of 3 mg/kg in mice	[4][5]
Self-Administration	Increased active lever presses at 1 mg/kg/infusion in mice	Readily induced self-administration at 0.5 mg/kg/infusion in rats	Readily induced self-administration at 0.5 mg/kg/infusion in rats	[6]
Locomotor Activity	Increased locomotor activity at 10 mg/kg in mice	Enhanced locomotor activity at 30 mg/kg in rats	Enhanced locomotor activity at 30 mg/kg in rats	[4][5]

Table 2: Pharmacokinetic Parameters

Parameter	Deschloroketamine (DCK)	2-Fluorodeschloroketamine (2-FDCK)	Ketamine (for reference)	Citations
Protein Binding (unbound fraction, fu)	Least bound among analogues	0.79	0.54	[5]
Predicted Lipophilicity (logP)	Not explicitly found	2.89	3.35	[5]
In-vitro Half-life (human liver microsomes)	Not explicitly found	69.1 min	Not explicitly found	[5]
Intrinsic Clearance (human liver microsomes)	Low elimination	9.2 ml/min per kg	Not explicitly found	[5]

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug. The procedure typically involves three phases:

- Habituation (Pre-conditioning): Animals are allowed to freely explore a multi-compartment apparatus to establish baseline preference for each compartment. The compartments are designed to have distinct visual and tactile cues.
- Conditioning: Over several days, animals receive injections of the test drug (e.g., DCK or 2-FDCK) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
- Post-conditioning Test: Following the conditioning phase, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is

recorded. A significant increase in time spent in the drug-paired compartment is indicative of the drug's rewarding effects.

Intravenous Self-Administration

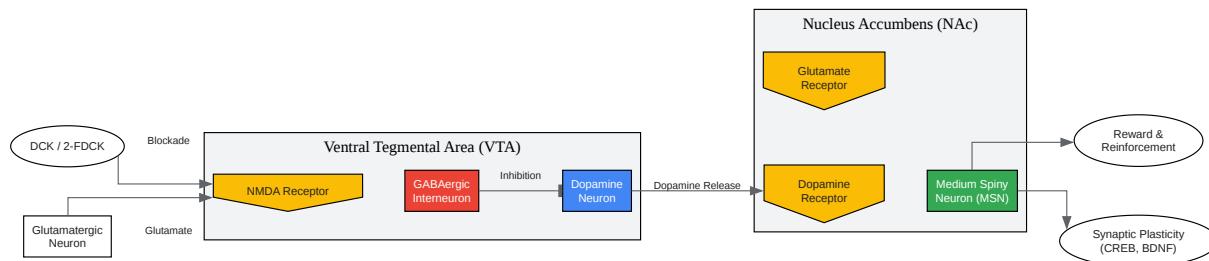
The intravenous self-administration model is considered the gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential. The general protocol is as follows:

- **Surgery:** Animals, typically rats, are surgically implanted with an intravenous catheter, usually in the jugular vein. The catheter is connected to a port that exits the animal's back.
- **Acquisition:** Animals are placed in an operant chamber equipped with two levers or nose-poke holes. A response on the "active" lever/hole triggers an intravenous infusion of the drug, while a response on the "inactive" lever/hole has no consequence. The number of infusions is recorded to determine if the animal learns to self-administer the drug.
- **Maintenance and Extinction:** Once self-administration is established, various schedules of reinforcement can be implemented to assess the motivation to obtain the drug. During extinction, responding on the active lever no longer results in drug delivery.
- **Reinstatement:** Following extinction, the reinstatement of drug-seeking behavior can be triggered by a priming dose of the drug, a drug-associated cue, or a stressor, modeling relapse.

Mandatory Visualization Signaling Pathway of NMDA Receptor Antagonist- Induced Reward

The rewarding effects of NMDA receptor antagonists like DCK and 2-FDCK are believed to be mediated through their interaction with the brain's reward circuitry, primarily involving the mesolimbic dopamine system. Blockade of NMDA receptors on GABAergic interneurons in the ventral tegmental area (VTA) is thought to disinhibit dopamine neurons, leading to increased dopamine release in the nucleus accumbens (NAc). This surge in dopamine is a key event in the experience of reward and reinforcement. Furthermore, downstream signaling cascades

involving transcription factors like CREB and neurotrophic factors like BDNF are implicated in the long-term synaptic changes that underlie addiction.[7][8][9]

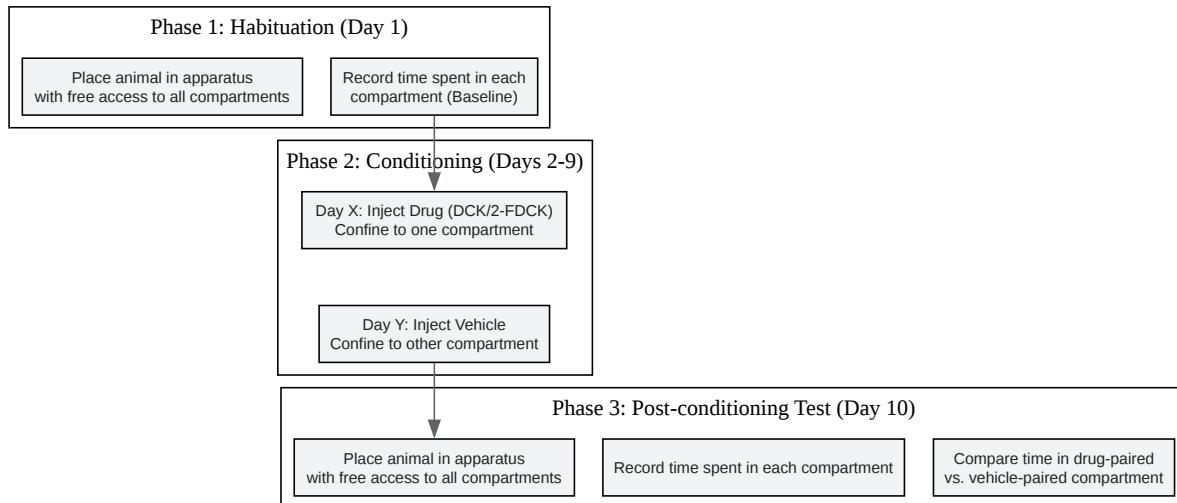


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NMDA Receptor Antagonist Reward Pathway

Experimental Workflow for Conditioned Place Preference

The following diagram illustrates the typical workflow for a conditioned place preference experiment to assess the rewarding properties of a substance.

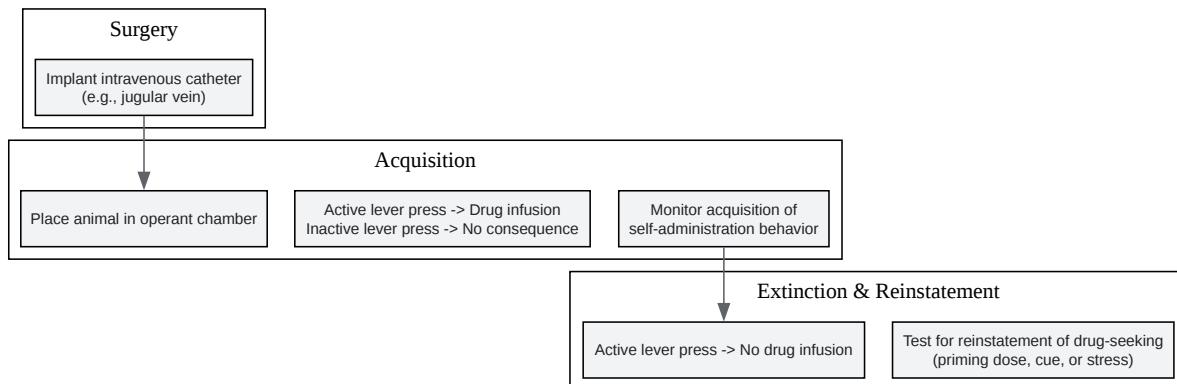


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Conditioned Place Preference Workflow

Experimental Workflow for Intravenous Self-Administration

This diagram outlines the key stages of an intravenous self-administration study to evaluate the reinforcing effects of a drug.

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Intravenous Self-Administration Workflow

Conclusion

The available preclinical data strongly suggest that both **Deschloroketamine** and 2-**Fluorodeschloroketamine** possess a significant potential for abuse, comparable to that of ketamine. Both compounds have been shown to have rewarding and reinforcing effects in animal models. While a direct, head-to-head comparison of their abuse liability is not yet available in the scientific literature, the existing evidence warrants a high degree of caution and suggests that both substances should be considered to have a similar risk profile to other recreationally used dissociative anesthetics. Further research is needed to fully characterize and compare the abuse potential of these two novel psychoactive substances.

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